![molecular formula C14H19NO3 B1325779 6-[4-(N,N-二甲基氨基)苯基]-6-氧代己酸 CAS No. 951889-14-8](/img/structure/B1325779.png)

6-[4-(N,N-二甲基氨基)苯基]-6-氧代己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

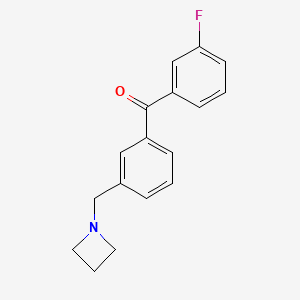

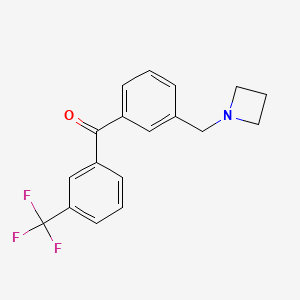

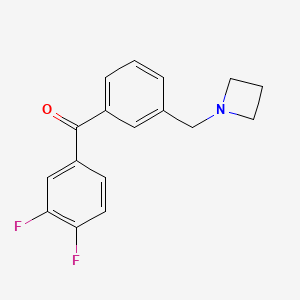

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid , also known by its chemical formula C₁₄H₂₂BNO₂ , is a compound with intriguing properties. It belongs to the class of phenylboronic acids , which are essential in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction between 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester and an appropriate reagent. The pinacol ester group serves as a protecting group for the boronic acid functionality. The reaction typically occurs under mild conditions and yields the desired product .

Molecular Structure Analysis

The molecular structure of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid consists of a hexanoic acid backbone with a phenyl group attached at the 6-position. The N,N-dimethylamino group is also linked to the phenyl ring. The boronic acid moiety plays a crucial role in its reactivity and applications .

科学研究应用

氧化可去除羧基保护基团

与6-[4-(N,N-二甲基氨基)苯基]-6-氧代己酸结构相关的2,6-二甲氧基苯基酯已被研究其氧化性质。这些化合物,包括带有二甲基氨基基团的苯基酯,在受控pH条件下可被偕二铵硝酸盐(CAN)高效氧化,从而在合成化学中用于生成相应的羧酸 (Kim & Misco, 1985)。

自由基化学中的自旋分布

P-二甲基氨基膦酸与某些化合物的反应导致产生具有外环氮上显著自旋密度的自由基,但磷上的自旋密度较小。这表明带有二甲基氨基基团的化合物在研究自旋极化效应和自由基物种结构方面具有潜在应用 (Hicks, Ohrström, & Patenaude, 2001)。

催化应用

已合成并评估了包含二甲基氨基基团的四芳基锑阳离子作为环氧烷和异氰酸酯的环加成催化剂。这些阳离子的反应性受到辅助氨基供体的影响,影响其催化性能 (Yang et al., 2018)。

有机金属化合物中的溶解度和结构研究

包含二甲基氨基基团的二有机锡溴化物的合成在水和其他极性溶剂中显示出显著的溶解度。通过核磁共振光谱分析了这些化合物,揭示了对有机金属化学重要的结构细节 (Koten et al., 1978)。

聚苯胺模型中的电子转移

对包含二甲基氨基苯基团的聚苯胺三苯胺模型的研究表明,质子化后会发生分子间质子-电子转移。这对于研究聚集态中的电子交换具有重要意义,可能在材料科学领域有用 (Lokshin et al., 2001)。

前列腺素生物合成和抗炎应用

尽管与药物研究相关,但值得注意的是,合成并评估了6-芳基-4-氧代己酸,这是一类含有类似结构的化合物,用于评估其对前列腺素生物合成和抗炎活性的影响 (Abouzid et al., 2007)。

化学传感器中的荧光猝灭

二甲基氨基苯基团已用于合成荧光化学传感器,显示在特定酸存在时显著的荧光猝灭。这揭示了它们在选择性传感应用中的潜在用途 (Vishnoi et al., 2015)。

有机合成中过氧化氢的活化

含有二甲基氨基基团的硒氧化物作为有机底物溴化的催化剂,展示了它们在有机合成和过氧化氢活化中的实用性 (Goodman & Detty, 2004)。

作用机制

Target of Action

Compounds bearing the phenyl-n,n-dimethylamino group have been found to exhibit promising antioxidant potency .

Mode of Action

It can be inferred that the compound may interact with its targets to exert antioxidant effects .

Biochemical Pathways

Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

The water solubility of a similar compound, 4-(n,n-dimethylamino)phenyl isothiocyanate, is 1337mg/L at 25 ºC , which may give some indication of the bioavailability of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid.

Action Environment

A similar compound, 4-(n,n-dimethylamino)phenyl isothiocyanate, is sensitive to moisture , which may suggest that the stability of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid could also be influenced by environmental moisture levels.

属性

IUPAC Name |

6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLZXMHKNEBDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

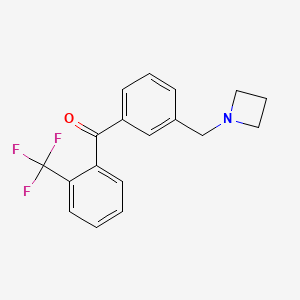

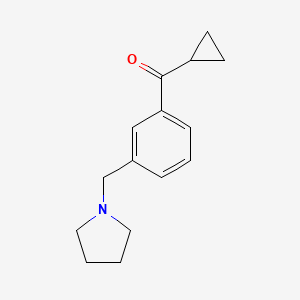

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)

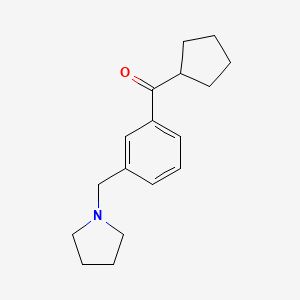

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)